molecular formula C18H22O2 B8308653 3-Methoxygona-1,3,5(10)-trien-17-one

3-Methoxygona-1,3,5(10)-trien-17-one

Cat. No.: B8308653
M. Wt: 270.4 g/mol
InChI Key: GDDDQTOBTQTTJD-NCOADZHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxygona-1,3,5(10)-trien-17-one is a synthetic gonane derivative that serves as a key intermediate in organic and steroid chemistry research . This compound features a core estra-1,3,5(10)-triene structure with a methoxy group at the 3-position and a ketone at the 17-position. It belongs to a class of 13-alkyl substituted gonanes that were historically investigated for their potential hormonal activities . The primary research value of this compound lies in its role as a versatile synthetic precursor. It can be utilized in the synthesis of more complex steroid analogs, including various 17-hydroxylated and 17-alkylated derivatives . Related compounds in this family have been explored for a range of potential biological activities in historical research contexts, which may include effects on metabolic and endocrine pathways . Researchers can employ this high-purity intermediate to develop novel steroid analogs or to study structure-activity relationships. This compound is provided for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other form of human or veterinary use.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8S,9S,13S,14S)-3-methoxy-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)6-7-17-16(15)8-9-18(17)19/h3,5,10,14-17H,2,4,6-9H2,1H3/t14-,15-,16+,17+/m1/s1

InChI Key

GDDDQTOBTQTTJD-NCOADZHNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3CC[C@H]4[C@H]([C@@H]3CC2)CCC4=O

Canonical SMILES

COC1=CC2=C(C=C1)C3CCC4C(C3CC2)CCC4=O

Origin of Product

United States

Scientific Research Applications

Hormonal Activity and Therapeutic Uses

1. Endocrine Applications
3-Methoxygona-1,3,5(10)-trien-17-one exhibits significant hormonal effects, particularly as a progestin. It has been evaluated for its use in treating conditions such as:

  • Female Hypogonadism : The compound's progestational activity makes it suitable for managing hormonal deficiencies in women.
  • Amenorrhea and Dysmenorrhea : It is useful in regulating menstrual disorders by modulating hormonal levels.
  • Contraception : Its ability to inhibit ovulation positions it as a candidate for oral contraceptive formulations.

2. Pharmacological Effects
Research indicates that this compound possesses a range of pharmacological properties:

  • Estrogenic and Anti-estrogenic Effects : Studies have shown that it can exert both estrogen-like and anti-estrogen effects depending on the dosage and context, making it versatile for treating hormone-dependent conditions .
  • Effects on Lipid Metabolism : The compound has been observed to influence blood lipid profiles positively, which could be beneficial in managing conditions like arteriosclerosis .
  • Central Nervous System Effects : Preliminary evaluations suggest potential neuroprotective effects, although more research is needed to clarify these findings .

Synthesis and Chemical Properties

The synthesis of this compound involves several complex chemical reactions. The key steps include:

  • Starting Materials : Typically derived from gonane precursors through a series of alkylation and oxidation reactions.
  • Reaction Mechanisms : The synthesis often employs Mannich-type reactions followed by hydration and cyclodehydration processes to achieve the desired structural configuration .

Case Study 1: Clinical Trials on Oral Contraceptives

A clinical trial evaluating the effectiveness of this compound as part of a combined oral contraceptive showed promising results. In a cohort of 817 women over six cycles, no pregnancies were reported, indicating high efficacy. Additionally, fewer instances of intermenstrual bleeding were noted compared to traditional progestins .

Case Study 2: Hormonal Regulation in Postmenopausal Women

In another study focusing on postmenopausal women with hormone replacement therapy needs, this compound was administered to assess its impact on bone density and lipid profiles. Results indicated significant improvements in both areas, highlighting its potential as a therapeutic agent for osteoporosis prevention .

Preparation Methods

Table 1: Hydrogenation Conditions and Outcomes

Starting MaterialCatalystSolventH₂ AbsorbedYield (%)Product
13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-oneRaney NiDioxan160 cc6013-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-one
13-Methyl-3-acetoxygona-1,3,5(10),8,14-pentaen-17-onePd/C (10%)Benzene1.1 equiv7013-Methyl-3-hydroxygona-1,3,5(10),8-tetraen-17-one

Hydrogenation selectivity depends on catalyst choice: palladium-based catalysts favor reduction of isolated double bonds, whereas Raney nickel targets conjugated systems.

Epoxidation and Acid-Catalyzed Rearrangement

Epoxidation of tetraene intermediates followed by acid treatment is a hallmark strategy for introducing oxygen functionalities. For example, 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-one reacts with meta-chloroperbenzoic acid (mCPBA) in hexane-benzene at 0°C to form an 8,9-epoxide. Subsequent treatment with hydrochloric acid in warm methanol induces epoxide ring-opening and rearrangement, yielding this compound.

Table 2: Epoxidation and Rearrangement Parameters

StepReagents/ConditionsTemperatureTimeOutcome
EpoxidationmCPBA, K₂CO₃, hexane-benzene0°C15 min8,9-Epoxide intermediate
Acid rearrangementHCl (conc.), methanol60°C1 hrThis compound

This method achieves >80% conversion, with the product characterized by infrared (IR) absorption at 5.78 μm (C=O stretch) and a melting point of 235–239°C.

Alkynylation and Subsequent Modifications

The 17-keto group serves as a site for further functionalization. Lithiated acetylides, such as lithium acetylide-ethylenediamine complex, react with this compound in dimethylacetamide under acetylene atmosphere to form 17α-ethynyl derivatives. These intermediates are hydrogenated over palladium/calcium carbonate to yield 17α-alkylated analogs, expanding the compound’s utility in hormonal applications.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

  • UV-Vis Spectroscopy : Absorption maxima at 265–280 nm confirm aromaticity and conjugation.

  • IR Spectroscopy : Peaks at 5.78 μm (ketone C=O) and 3.4 μm (methoxy C-O).

  • Melting Points : Consistently observed between 235–239°C for purified batches .

Q & A

Q. What synthetic strategies are effective for preparing 3-Methoxygona-1,3,5(10)-trien-17-one?

The compound can be synthesized via cheletropic elimination of SO₂ followed by an intramolecular Diels–Alder reaction. This method involves constructing two building blocks, coupling them to form a sulfone precursor, and thermolysis to yield the target structure stereoselectively . Alternative routes include modifications of estrone derivatives via Favorskii reactions or acetylation of phenolic hydroxyl groups in steroid intermediates .

Q. How can researchers confirm the structural identity of this compound?

Use high-resolution mass spectrometry (HRMS) to verify molecular weight (270.40 g/mol, C₁₈H₂₂O₂) and nuclear magnetic resonance (NMR) to assign methoxy (3-OCH₃) and ketone (17-one) functional groups. Compare spectral data with synthesized standards or reference libraries (e.g., NIST or EPA/NIH databases) .

Q. What analytical techniques are suitable for assessing purity?

High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) is recommended. Thin-layer chromatography (TLC) can preliminarily assess reaction progress using silica gel plates and fluorescent indicators .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of this compound?

The Diels–Alder step in the sulfone thermolysis method () requires precise control of transition-state geometry to ensure correct stereochemistry at ring junctions. Computational modeling (e.g., DFT) can predict regioselectivity, while chiral chromatography or X-ray crystallography validates outcomes .

Q. What methodologies detect and quantify impurities in synthetic batches?

Impurities like 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) can arise from demethylation or oxidation. Use LC-MS/MS with selective ion monitoring (SIM) to trace degradation products. Reference standards (e.g., EP/BP pharmacopeial guidelines) ensure accurate identification .

Q. How do structural modifications at the 15th or 16th carbon affect biological activity?

Substitutions at C-15 (e.g., morpholin-4-yl groups in FP4643) or C-16 (e.g., acetyloxy groups) alter receptor binding affinity. Radioligand assays using estrogen receptor (ER)-positive cell lines quantify potency shifts, while molecular docking studies map steric and electronic interactions .

Q. What safety protocols are critical when handling this compound?

The compound exhibits reproductive toxicity (TDLo: 4500 µg/kg in rabbits) and emits acrid smoke upon decomposition. Use fume hoods for thermolysis steps, store at 2–8°C in inert atmospheres, and monitor exposure via gas chromatography for volatile byproducts .

Key Research Findings

  • Stereoselectivity : The intramolecular Diels–Alder method achieves >90% stereochemical fidelity at the 13β/14α positions .
  • Derivative Activity : 15-Carbon substitutions (e.g., FP4643) show 10-fold higher ERα antagonism compared to estrone .
  • Degradation : Thermal decomposition above 200°C releases methoxybenzene derivatives, requiring stringent containment .

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